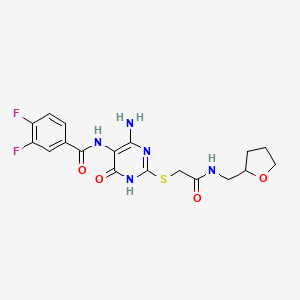
N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that is likely to have been synthesized through multi-step organic reactions. While the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and studied for their biological activities. For instance, a compound with a pyrimidine and isoxazole moiety has shown herbicidal activities , and another with a thienopyrimidine core has demonstrated antiproliferative activity against various cancer cell lines . These studies suggest that the compound of interest may also possess biological activities, potentially in the realm of herbicidal or anticancer applications.
Synthesis Analysis
The synthesis of complex molecules like the one described typically involves several steps, each requiring careful selection of reagents and conditions. For example, the synthesis of a related compound involved a four-step reaction starting from an ester and an amine, leading to the formation of a thiourea derivative . Another related compound was synthesized through a multi-step process that included condensation, chlorination, and further condensation reactions . These methods indicate that the synthesis of the compound would also require a well-planned synthetic route, possibly involving similar reaction steps.
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like NMR, IR, ESI-MS, and X-ray crystallography. For instance, the structure of a thiourea derivative was determined and found to have a triclinic system with specific geometric parameters . Another compound's structure was solved, revealing a tetragonal system with its own unique set of parameters . These analyses are crucial for confirming the identity and purity of the synthesized compounds and for understanding their three-dimensional conformation, which is important for their biological activity.
Chemical Reactions Analysis
The reactivity of such compounds is influenced by their functional groups and molecular structure. The presence of amide, thiourea, or other heterocyclic components can lead to a variety of chemical reactions. For example, the thiourea moiety in one of the compounds may participate in hydrogen bonding, which can affect the compound's stability and reactivity . The chemical behavior of the compound would need to be studied in detail to understand its potential reactions and mechanisms.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. The density, crystal system, and intermolecular interactions, as revealed by X-ray crystallography and Hirshfeld surface analysis, can provide insights into these properties . Additionally, theoretical calculations like DFT can predict properties such as bond lengths, bond angles, and electronic characteristics like HOMO and LUMO energies, which are indicative of the compound's reactivity and potential interaction with biological targets .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex molecule that can be synthesized through various chemical processes. One approach involves the synthesis of novel chromone-pyrimidine coupled derivatives using an environmentally friendly and rapid ionic liquid-promoted method. This process has been shown to yield derivatives with potential antimicrobial activities, as seen in compounds evaluated for their in vitro antifungal and antibacterial activities against standard strains. These compounds have shown promise as oral drug candidates due to their good oral drug-like properties (Tiwari et al., 2018).
Antimicrobial Analysis
The synthesized derivatives from the compound have been subjected to antimicrobial analysis, showing varying degrees of activity against bacteria and fungi. The studies include enzyme assay studies and molecular docking studies to predict the mode of action, providing insights into the potential application of these compounds in antimicrobial therapies. Notably, some derivatives have exhibited non-toxic nature in in vivo acute oral toxicity studies, indicating their safety for further development as antimicrobial agents (Tiwari et al., 2018).
Pharmacological Screening
Further pharmacological screening of derivatives has been conducted to assess their potential in various therapeutic applications, including antibacterial, antifungal, and anti-tubercular activities. This screening is crucial for identifying compounds with specific activities that could lead to the development of new treatments for infectious diseases (Akhaja & Raval, 2012).
Analgesic and Anti-inflammatory Activities
Some derivatives of the compound have also been explored for their analgesic and anti-inflammatory properties. Studies have shown that certain derivatives possess significant activity, potentially leading to new therapeutic options for pain and inflammation management. This highlights the versatility of the compound's derivatives in addressing various pharmacological needs (Alagarsamy et al., 2006).
Propiedades
IUPAC Name |
N-[4-amino-6-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5O4S/c19-11-4-3-9(6-12(11)20)16(27)23-14-15(21)24-18(25-17(14)28)30-8-13(26)22-7-10-2-1-5-29-10/h3-4,6,10H,1-2,5,7-8H2,(H,22,26)(H,23,27)(H3,21,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJHSHBPFMDQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

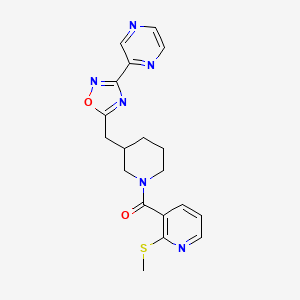

![N,N-dimethyl-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-ylcarbonyl)benzenesulfonamide](/img/structure/B2542513.png)
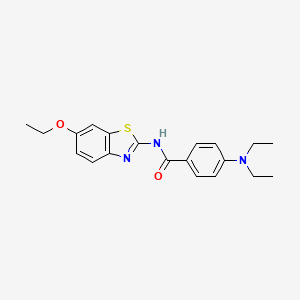
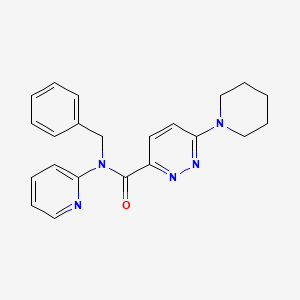


![2-Cyclopropyl-6-methyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2542521.png)
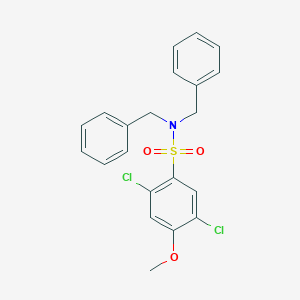
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(dimethylamino)benzamide](/img/structure/B2542524.png)
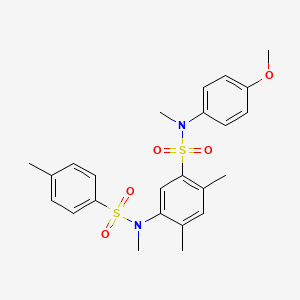

![6-ethyl-2-[(3-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2542530.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2542531.png)